molecular formula C6H11IO2 B14513406 4-Iodohexanoic acid CAS No. 62885-37-4

4-Iodohexanoic acid

Cat. No.: B14513406
CAS No.: 62885-37-4
M. Wt: 242.05 g/mol
InChI Key: LAQGVQXAMCFXMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodohexanoic acid is an organic compound with the molecular formula C6H11IO2. It is a derivative of hexanoic acid, where an iodine atom is substituted at the fourth position of the carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodohexanoic acid can be synthesized through several methods. One common approach involves the iodination of hexanoic acid. This can be achieved by reacting hexanoic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction typically requires a solvent like acetic acid and is carried out at elevated temperatures to ensure complete iodination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Iodohexanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Iodohexanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-iodohexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom’s presence enhances the compound’s reactivity, allowing it to participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 4-Iodohexanoic acid is unique due to the larger atomic radius and higher reactivity of the iodine atom compared to bromine, chlorine, and fluorine. This results in distinct chemical properties and reactivity patterns, making it valuable for specific applications where other halogenated hexanoic acids may not be suitable .

Properties

CAS No.

62885-37-4

Molecular Formula

C6H11IO2

Molecular Weight

242.05 g/mol

IUPAC Name

4-iodohexanoic acid

InChI

InChI=1S/C6H11IO2/c1-2-5(7)3-4-6(8)9/h5H,2-4H2,1H3,(H,8,9)

InChI Key

LAQGVQXAMCFXMI-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(=O)O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.